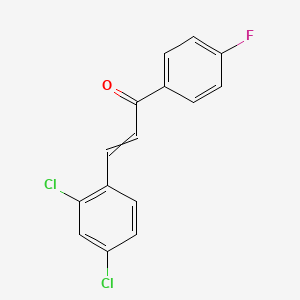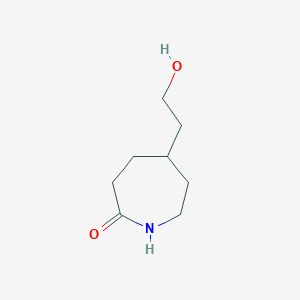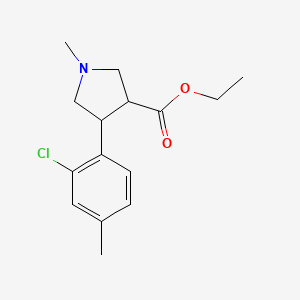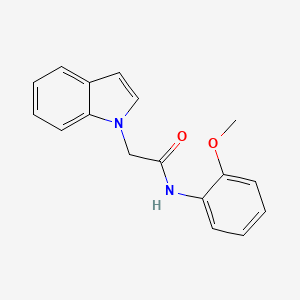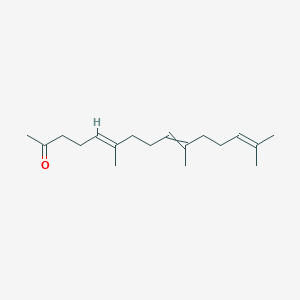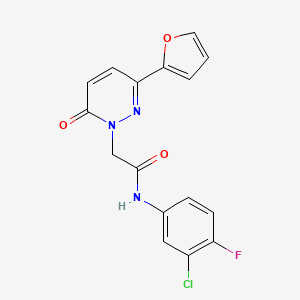![molecular formula C11H9NO3 B14867213 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole is a compound that features a unique structure combining a dihydrobenzo dioxin moiety with an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole typically involves the base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone to form a chalcone intermediate. This intermediate undergoes oxidative cyclization to form the isoxazole ring. The reaction conditions often include the use of ethanol and hydrochloric acid under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential, particularly in targeting bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Sortase A, which is involved in bacterial cell wall synthesis . This inhibition can disrupt bacterial growth and proliferation, making it a potential antimicrobial agent.
類似化合物との比較
Similar Compounds
- Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
What sets 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole apart from similar compounds is its specific combination of the dihydrobenzo dioxin and isoxazole moieties. This unique structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential for further functionalization.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H9NO3/c1-2-10-11(14-6-5-13-10)7-8(1)9-3-4-15-12-9/h1-4,7H,5-6H2 |
InChIキー |
LCVYACPRBBPYDV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NOC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


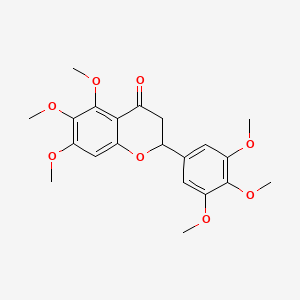
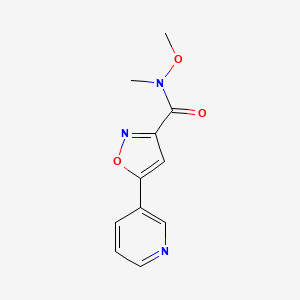
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)

